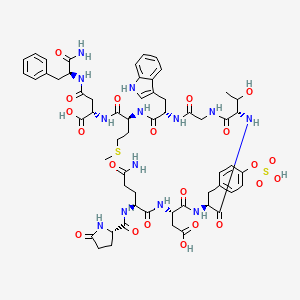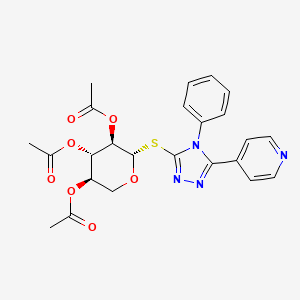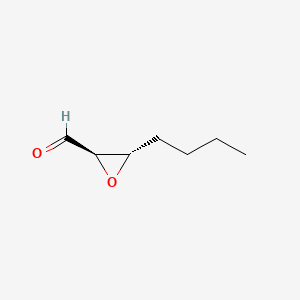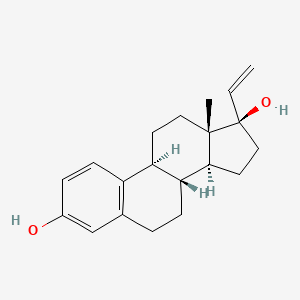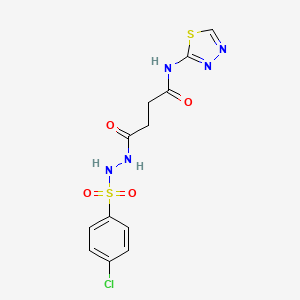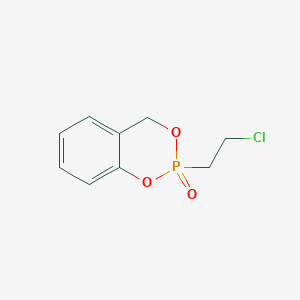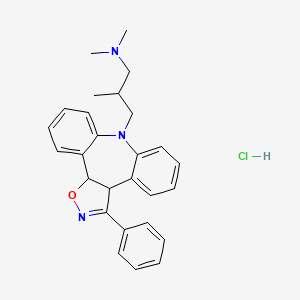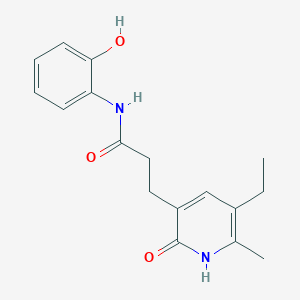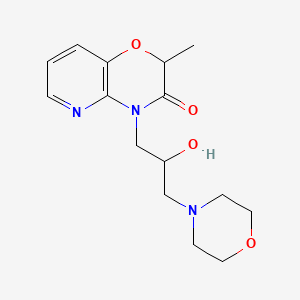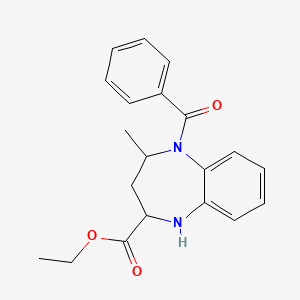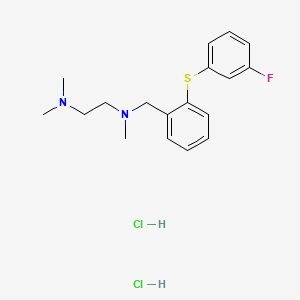
1,2-Ethanediamine, N-((2-((3-fluorophenyl)thio)phenyl)methyl)-N,N',N'-trimethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-((2-((3-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a thioether linkage, and a trimethylated ethanediamine backbone. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-((2-((3-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride typically involves multiple steps:
Formation of the thioether linkage: This can be achieved by reacting 3-fluorophenylthiol with a suitable phenylmethyl halide under basic conditions.
Introduction of the ethanediamine backbone: The intermediate product is then reacted with 1,2-ethanediamine in the presence of a catalyst to form the desired compound.
Trimethylation: The final step involves the trimethylation of the ethanediamine moiety using methyl iodide or a similar reagent.
Formation of the dihydrochloride salt: The compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-((2-((3-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorophenyl group or to modify the thioether linkage.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated products, modified thioether linkages.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
1,2-Ethanediamine, N-((2-((3-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-((2-((3-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride involves its interaction with specific molecular targets. The fluorophenyl group and thioether linkage play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The trimethylated ethanediamine backbone enhances the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, 1-(3-fluorophenyl): Similar structure but lacks the thioether linkage and trimethylation.
N1-(3-Fluorophenyl)-1,2-ethanediamine: Similar backbone but different functional groups.
Uniqueness
1,2-Ethanediamine, N-((2-((3-fluorophenyl)thio)phenyl)methyl)-N,N’,N’-trimethyl-, dihydrochloride is unique due to its combination of a fluorophenyl group, thioether linkage, and trimethylated ethanediamine backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
139009-21-5 |
|---|---|
Molecular Formula |
C18H25Cl2FN2S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N'-[[2-(3-fluorophenyl)sulfanylphenyl]methyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C18H23FN2S.2ClH/c1-20(2)11-12-21(3)14-15-7-4-5-10-18(15)22-17-9-6-8-16(19)13-17;;/h4-10,13H,11-12,14H2,1-3H3;2*1H |
InChI Key |
MDSXIZJQMZWENH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




